Tipranavir (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider.
Tipranavir is always used with the boosting agent ritonavir (brand name: Norvir) and other HIV medicines.
Although tipranavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of tipranavir. Please refer to the FDA drug label for additional information regarding the use of tipranavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Tipranavir is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. Tipranavir and ritonavir are coadministered to treat HIV.
Tipranavir is a Protease Inhibitor. The mechanism of action of tipranavir is as a HIV Protease Inhibitor.
Tipranavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including tipranavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Tipranavir is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Tipranavir
CAS No.: 174484-41-4
VCID: VC0548932
Molecular Formula: C31H33F3N2O5S
Molecular Weight: 602.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Tipranavir, also known as tipranavir disodium, is a nonpeptidic protease inhibitor (PI) used in the treatment of HIV infection. It is manufactured by Boehringer Ingelheim under the trade name Aptivus. Tipranavir is administered in combination with ritonavir to enhance its bioavailability and effectiveness against HIV strains resistant to other protease inhibitors . Mechanism of ActionTipranavir works by inhibiting the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . Its mechanism involves binding to the active site of the protease enzyme with fewer hydrogen bonds compared to peptidic protease inhibitors, allowing it to be effective against viruses resistant to other protease inhibitors . Clinical Use and EfficacyTipranavir is primarily used in combination therapy for treatment-experienced patients with HIV-1 strains resistant to other protease inhibitors. It is not recommended for treatment-naïve patients due to its side effects and the availability of safer alternatives . Studies have shown that tipranavir/ritonavir (TPV/r) achieves sustained virologic responses in treatment-experienced patients, with superior efficacy compared to other ritonavir-boosted protease inhibitors in salvage therapy . Clinical Trials and Outcomes
Safety Profile and Side EffectsTipranavir is associated with significant side effects, including hepatotoxicity, intracranial hemorrhage, hyperglycemia, and increases in cholesterol and triglycerides . The drug carries a black box warning for hepatotoxicity and intracranial hemorrhage . Pharmacokinetics and FormulationTipranavir is available as a soft-gelatin capsule and an oral solution for pediatric use. It is co-administered with low-dose ritonavir to achieve therapeutic concentrations . The absorption of tipranavir is limited, but no precise quantification is available . Resistance ProfileResistance to tipranavir requires multiple mutations, making it a valuable option for patients with resistance to other protease inhibitors . Studies have shown that HIV isolates exposed to tipranavir exhibit a slow evolution of resistance . |
---|---|
CAS No. | 174484-41-4 |
Product Name | Tipranavir |
Molecular Formula | C31H33F3N2O5S |
Molecular Weight | 602.7 g/mol |
IUPAC Name | N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
Standard InChI | InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 |
Standard InChIKey | SUJUHGSWHZTSEU-FYBSXPHGSA-N |
Isomeric SMILES | CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Canonical SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Appearance | Solid powder |
Colorform | White solid from ethyl acetate + heptane |
Melting Point | 86-89 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Insoluble Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5 |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PNU-140690; PNU 140690; PNU140690; Tipranavir; brand name: Aptivus. |
Reference | 1: Vergani B, Rusconi S. Tipranavir in the protease inhibitors arena. Drugs R D. 2011 Dec 1;11(4):291-3. doi: 10.2165/11594570-000000000-00000. PubMed PMID: 22133386. 2: Bethell R, Scherer J, Witvrouw M, Paquet A, Coakley E, Hall D. Phenotypic Protease Inhibitor Resistance and Cross-Resistance in the Clinic From 2006‒2008 and Mutational Prevalences in HIV From Patients With Discordant Tipranavir and Darunavir Susceptibility Phenotypes. AIDS Res Hum Retroviruses. 2011 Nov 19. [Epub ahead of print] PubMed PMID: 22098079. 3: Hsieh SM, Chang SY, Hung CC, Sheng WH, Chen MY, Chang SC. Emerging HIV-1 resistance to tipranavir and darunavir in patients with virological failure to first-generation protease inhibitors in Taiwan. Int J STD AIDS. 2011 Nov;22(11):617-20. PubMed PMID: 22096044. 4: Elgadi MM, Piliero PJ. Boosted tipranavir versus darunavir in treatment-experienced patients: observational data from the randomized POTENT trial. Drugs R D. 2011 Dec 1;11(4):295-302. doi: 10.2165/11596340-000000000-00000. PubMed PMID: 22007990. 5: Wang Y, Liu Z, Brunzelle JS, Kovari IA, Dewdney TG, Reiter SJ, Kovari LC. The higher barrier of darunavir and tipranavir resistance for HIV-1 protease. Biochem Biophys Res Commun. 2011 Sep 9;412(4):737-42. Epub 2011 Aug 17. PubMed PMID: 21871444; PubMed Central PMCID: PMC3188455. 6: Allavena C, Flandre P, Pugliese P, Valantin MA, Poizot-Martin I, Cabié A, Melliez H, Cuzin L, Duvivier C, Dellamonica P, Raffi F; Dat'aids Group. Tipranavir in highly antiretroviral treatment-experienced patients: Results from a French prospective cohort. Scand J Infect Dis. 2012 Jan;44(1):37-43. Epub 2011 Aug 19. PubMed PMID: 21851330. 7: Stürmer M, Stephan C, Gute P, Knecht G, Bickel M, Brodt HR, Doerr HW, Gürtler L, Lecocq P, van Houtte M. Comparison of drug resistance scores for tipranavir in protease inhibitor-naive patients infected with HIV-1 B and non-B subtypes. Antimicrob Agents Chemother. 2011 Nov;55(11):5362-6. Epub 2011 Aug 8. PubMed PMID: 21825300; PubMed Central PMCID: PMC3195027. 8: Kort JJ, Aslanyan S, Scherer J, Sabo JP, Kohlbrenner V, Robinson P. Effects of tipranavir, darunavir, and ritonavir on platelet function, coagulation, and fibrinolysis in healthy volunteers. Curr HIV Res. 2011 Jun 1;9(4):237-46. doi: 10.2174/157016211796320306. PubMed PMID: 21671884. 9: Goldwirt L, Braun J, de Castro N, Charreau I, Barrail-Tran A, Delaugerre C, Raffi F, Lascoux-Combe C, Aboulker JP, Taburet AM, Molina JM. Switch from enfuvirtide to raltegravir lowers plasma concentrations of darunavir and tipranavir: a pharmacokinetic substudy of the EASIER-ANRS 138 trial. Antimicrob Agents Chemother. 2011 Jul;55(7):3613-5. Epub 2011 May 16. PubMed PMID: 21576452; PubMed Central PMCID: PMC3122468. 10: Weizsaecker K, Kurowski M, Hoffmeister B, Schürmann D, Feiterna-Sperling C. Pharmacokinetic profile in late pregnancy and cord blood concentration of tipranavir and enfuvirtide. Int J STD AIDS. 2011 May;22(5):294-5. PubMed PMID: 21571982. |
PubChem Compound | 54682461 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume